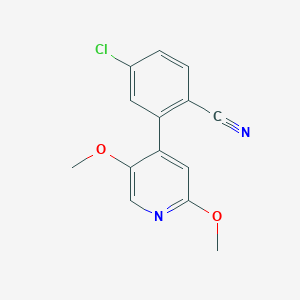

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile

描述

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile is a substituted benzonitrile derivative characterized by a chlorinated phenyl ring, a nitrile group at the 2-position, and a 2,5-dimethoxypyridin-4-yl substituent. This compound belongs to a class of aromatic nitriles with applications in medicinal chemistry and drug discovery, particularly as intermediates for bioactive molecules. Its structural uniqueness lies in the combination of electron-withdrawing (chloro, nitrile) and electron-donating (methoxy) groups, which modulate electronic properties, solubility, and interactions with biological targets.

属性

分子式 |

C14H11ClN2O2 |

|---|---|

分子量 |

274.70 g/mol |

IUPAC 名称 |

4-chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile |

InChI |

InChI=1S/C14H11ClN2O2/c1-18-13-8-17-14(19-2)6-12(13)11-5-10(15)4-3-9(11)7-16/h3-6,8H,1-2H3 |

InChI 键 |

FMEBOAWIDVCCJJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile typically involves the reaction of 2,5-dimethoxypyridine with 4-chlorobenzonitrile under specific conditions. One common method involves the use of a copper-catalyzed reaction in the presence of a base, such as potassium carbonate, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

化学反应分析

Types of Reactions

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

科学研究应用

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

作用机制

The mechanism of action of 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

相似化合物的比较

Structural Features :

- Analogs such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) feature carbamate and arylurea substituents instead of the pyridine moiety .

- Lipophilicity: Lipophilicity (log k) for these compounds was determined via HPLC, with values influenced by alkyl chain length and halogen substitution.

- Relevance to Target Compound : The chloro and nitrile groups in 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile may confer similar lipophilicity to dichlorophenyl carbamates, but the pyridine ring’s methoxy groups could improve aqueous solubility compared to purely aromatic substituents .

Reversed Amidine Derivatives (Compound 15)

Structural Features : Compound 15, synthesized from 4-chloro-2-(chloromethyl)-1-methoxy-benzene, contains a benzonitrile core with a cyclopentylthio and reversed amidine group .

- Biological Activity : Compound 15 exhibited a 10-fold drop in GPR103 antagonist activity compared to its parent compound, highlighting sensitivity to substituent topology. The rigid pyridine ring in the target compound may enhance binding specificity compared to the flexible cyclopentylthio group in 15 .

Silicon-Containing Benzonitrile (SynHet Intermediate)

Structural Features: 2-Chloro-4-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]-5-(2-trimethylsilylethynyl)benzonitrile incorporates a trimethylsilylethynyl group and a pyrrole-amino substituent .

- Applications : Both compounds serve as pharmaceutical intermediates, but the silicon-containing analog’s storage conditions (room temperature) suggest higher stability than pyridine-based derivatives, which may require controlled environments .

Oxane-Substituted Benzonitrile (4-chloro-2-[(oxan-4-yl)amino]benzonitrile)

Structural Features: This analog replaces the pyridine ring with a tetrahydropyran (oxane) amino group .

- Solubility : The oxane ring’s oxygen atom may improve aqueous solubility compared to the pyridine’s methoxy groups, which are less polar.

- Bioavailability : The oxane’s conformational flexibility could reduce target binding efficiency relative to the rigid pyridine moiety in the target compound .

Key Research Findings and Implications

- Lipophilicity vs. Solubility : The target compound’s methoxy-pyridine group balances lipophilicity and solubility better than dichlorophenyl carbamates or rigid silicon derivatives .

- Topological Sensitivity : Substituent orientation (e.g., amidine vs. pyridine) critically impacts bioactivity, as seen in GPR103 antagonists .

- Synthetic Flexibility : The benzonitrile core allows diverse functionalization, enabling tailored properties for drug design .

生物活性

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 251.69 g/mol

The compound features a chloro group and a pyridine derivative, which are significant for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

There is evidence suggesting that this compound and its derivatives possess antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Potential Applications : These findings support the use of the compound in developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects:

- Mechanism : The compound may protect neuronal cells from oxidative stress.

- Research Findings : Animal models have shown reduced neuroinflammation and improved cognitive function when treated with related compounds.

Data Summary Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibits kinase activity | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Neuroprotective | Reduces oxidative stress |

Case Study 1: Anticancer Activity

A study published in a pharmacological journal evaluated the anticancer effects of a series of pyridine derivatives, including this compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Results : IC values were significantly lower than those for control groups, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。